Tryprostatin A

概要

説明

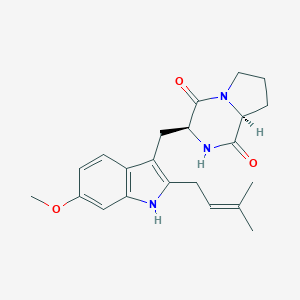

Tryprostatin A is a natural product isolated from the marine fungal strain Aspergillus fumigatus BM939. It belongs to the family of indole 2,5-diketopiperazines, which are cyclic dipeptides containing a tryptophan unit. These compounds are known for their intriguing structural features and diverse biological activities, including antitumor, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Tryprostatin A has been achieved through various methods, with a focus on the asymmetric preparation of the chiral 6-methoxy-tryptophan moiety and a C2-selective prenylation of the indole ring. One notable method involves the following steps :

- Overall Yield: 25% in 12 linear steps

Starting Material: Alanine

Key Reactions:

Industrial Production Methods:

化学反応の分析

Types of Reactions: Tryprostatin A undergoes various chemical reactions, including:

- Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

- Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Particularly at the indole ring, using reagents like bromine or chlorine.

Common Reagents and Conditions:

- Oxidation: Hydrogen peroxide in acidic conditions.

- Reduction: Sodium borohydride in methanol.

- Substitution: Bromine in acetic acid.

Major Products Formed:

- Oxidation: Formation of hydroxylated derivatives.

- Reduction: Formation of reduced indole derivatives.

- Substitution: Formation of halogenated indole derivatives.

科学的研究の応用

Structure-Activity Relationships (SAR)

The efficacy of Tryprostatin A has been linked to its structural features. Structure-activity relationship studies have identified essential components that enhance its cytotoxic activity. The presence of a 6-methoxy substituent on the indole moiety contributes to its specificity and lower cytotoxicity compared to other compounds in the same class .

Key Findings from SAR Studies:

- Essential Structural Features : The diketopiperazine ring's absolute configuration and specific substituents have been shown to influence TPS-A's biological activity.

- Analog Development : Ongoing research aims to synthesize analogs of TPS-A with improved potency and selectivity against cancer cells. These analogs are being developed based on insights from previous SAR studies and computational modeling .

Therapeutic Potential

Anticancer Applications

Due to its potent inhibitory effects on microtubule assembly and cell cycle progression, this compound is being investigated as a potential anticancer agent. Initial studies indicate that it could be particularly effective against cancers characterized by multidrug resistance (MDR), as it operates through a distinct mechanism compared to traditional chemotherapeutics .

Case Studies

Several case studies highlight the application of this compound in cancer research:

- In Vitro Studies : In vitro assays have demonstrated TPS-A's ability to inhibit growth in various cancer cell lines, including breast and colorectal cancers. The compound's effects were evaluated using assays such as Cell Titer-Blue viability assays, which measure cell proliferation in response to drug treatment .

- Animal Models : Preliminary studies involving animal models are underway to assess the efficacy of this compound in vivo, focusing on tumor growth inhibition and overall survival rates.

Synthesis and Development

The synthesis of this compound has been achieved through various methodologies, emphasizing efficient routes that yield high purity products. Recent advancements include:

- Total Synthesis Strategies : Multiple synthetic pathways have been developed, with recent reports achieving total synthesis in as few as 12 linear steps from readily available starting materials like alanine . These methods not only streamline production but also facilitate the exploration of analogs for enhanced therapeutic properties.

作用機序

Tryprostatin A exerts its effects through dual inhibition of topoisomerase II and tubulin polymerization. The presence of the 6-methoxy substituent on the indole moiety is essential for this activity. The compound interferes with the cell cycle, particularly inhibiting the progression of cells in the G2/M phase .

類似化合物との比較

- Tryprostatin B: Another indole 2,5-diketopiperazine with similar structural features but different biological activities.

- Maremycin A and B: Indole 2,5-diketopiperazines with a 3-hydroxyindolin-2-one structure.

- Cyclotryprostatin A and B: Structurally related compounds with different biological activities.

Uniqueness of this compound: this compound is unique due to its dual inhibition of topoisomerase II and tubulin polymerization, which is not observed in many other indole 2,5-diketopiperazines. This dual activity makes it a promising candidate for antitumor research .

生物活性

Tryprostatin A (TPS-A) is a naturally occurring compound isolated from the marine fungus Aspergillus fumigatus. It belongs to the class of indole 2,5-diketopiperazines and has garnered attention for its significant biological activities, particularly as an inhibitor of microtubule assembly and a potential anti-cancer agent. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR).

Microtubule Inhibition

this compound is recognized for its ability to inhibit microtubule assembly, which is crucial for cell division. It specifically arrests the cell cycle in the M phase by disrupting the normal function of microtubules. This action is distinct from other known microtubule inhibitors like colchicine and vinblastine, as TPS-A interferes with the interaction between microtubule-associated proteins (MAPs) and tubulin rather than directly binding to tubulin itself .

Cell Cycle Arrest

Research indicates that TPS-A effectively halts cell cycle progression in various cancer cell lines, including those resistant to conventional therapies. For instance, in studies using the temperature-sensitive mutant cell line tsFT210, TPS-A demonstrated complete inhibition of cell cycle progression at concentrations as low as 50 μg/mL . Its unique mechanism may provide a beneficial approach in overcoming multiple drug resistance (MDR) commonly seen in cancer treatments .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound has been linked to its structural features. Key findings from SAR studies include:

- Diketopiperazine Ring : The configuration of the diketopiperazine ring is essential for its cytotoxic activity. Modifications to this structure can significantly alter its potency and specificity .

- Indole Moiety : The presence of a 6-methoxy substituent on the indole ring has been shown to enhance specificity for inhibiting microtubule assembly while reducing overall cytotoxicity compared to other analogs .

The following table summarizes some critical analogs of this compound and their corresponding IC50 values in inhibiting cancer cell proliferation:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 68 | Microtubule assembly inhibition |

| Analog 1 | 19 | Specific effect on cell cycle arrest |

| Analog 2 | 10 | Moderate increase in potency |

Recent Developments

Recent studies have focused on synthesizing analogs of this compound to enhance its potency and reduce side effects. The Cook group has reported on new compounds with improved IC50 values, indicating ongoing efforts to optimize TPS-A derivatives for better therapeutic efficacy against cancer . The Hossain group is exploring modifications based on SAR findings to develop safer and more effective microtubule inhibitors .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that TPS-A effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. These studies highlight its potential as a novel treatment option amidst rising drug resistance issues in oncology .

- Mechanistic Studies : Detailed mechanistic studies have revealed that TPS-A's inhibition of microtubule assembly leads to significant alterations in cellular morphology and function, contributing to its effectiveness as an anti-cancer agent .

特性

IUPAC Name |

(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRPVPHNDQHWLJ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017629 | |

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171864-80-5 | |

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tryprostatin A?

A1: this compound primarily acts by inhibiting microtubule assembly. [, , ] This occurs through interference with the interaction between tubulin and microtubule-associated proteins (MAPs), specifically disrupting MAP-dependent microtubule assembly. [, ]

Q2: What are the downstream consequences of this compound's inhibition of microtubule assembly?

A2: By disrupting microtubule assembly, this compound specifically arrests the cell cycle at the M phase. [, ] This disruption of the microtubule spindle is the key mechanism behind its cell cycle inhibition. []

Q3: How does the mechanism of action of this compound differ from other microtubule inhibitors?

A3: Unlike conventional tubulin binders, this compound specifically targets the interaction between tubulin and MAPs. [, ] This unique mechanism distinguishes it from other microtubule inhibitors that may act by stabilizing or destabilizing microtubules directly.

Q4: Are there any other reported cellular targets of this compound?

A4: Yes, this compound has also been identified as an inhibitor of breast cancer resistance protein (BCRP). [, , ] This inhibitory action contributes to its ability to reverse the drug-resistant phenotype in certain cancer cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H23N3O3, and its molecular weight is 353.42 g/mol. []

Q6: What spectroscopic data are available for characterizing this compound?

A6: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as 2D NMR methods like pulse field gradient heteronuclear multiple-bond correlation (PFG-HMBC) spectroscopy. [] Additionally, optical rotational values and circular dichroism (CD) spectra have been employed to determine its absolute configuration. []

Q7: How does the presence of the 6-methoxy substituent on the indole moiety of this compound affect its activity?

A7: The 6-methoxy group is essential for the dual inhibitory activity of this compound on both topoisomerase II and tubulin polymerization. [] Its demethoxy analogue, Tryprostatin B, does not exhibit the same dual inhibition. [, ]

Q8: Have any studies explored the impact of modifying the prenyl group on the activity of this compound?

A8: Yes, research on the synthesis and biological evaluation of this compound analogues has shown that the nature of the alkyl substituent significantly influences the cytotoxic activity. [] Additionally, the stereochemistry of the alkyl group in relation to the tetrahydro-β-carboline ring also plays a role in its activity. []

Q9: What is the significance of the L-tryptophan and D-proline stereochemistry in Tryprostatin B and its analogues?

A9: Studies have shown that the presence of an L-tryptophan derivative coupled to a D-proline moiety in Tryprostatin B analogues may enhance their cytotoxicity compared to other stereoisomers. [] This highlights the importance of stereochemistry for biological activity.

Q10: What cell lines have been used to study the cell cycle inhibitory activity of this compound?

A10: The inhibitory effect of this compound on cell cycle progression has been demonstrated in mouse tsFT210 cells. [] Additionally, its activity has been investigated in various human cancer cell lines, including those derived from breast, prostate, and lung cancers. []

Q11: Has this compound shown efficacy in reversing drug resistance in any in vitro models?

A11: Yes, this compound has been shown to reverse mitoxantrone resistance in several human cancer cell lines, including the gastric carcinoma cell line EPG85-257RNOV, the breast cancer cell line MCF7/AdrVp, and the BCRP cDNA-transfected breast cancer cell line MCF-7/BCRP clone 8. [] This reversal is attributed to its inhibitory activity against BCRP. [, ]

Q12: What is the natural source of this compound?

A12: this compound is a fungal secondary metabolite primarily produced by Aspergillus fumigatus, a species commonly found in various environments. [, , , ]

Q13: Can this compound be produced through methods other than fungal fermentation?

A13: Yes, several total syntheses of this compound have been reported, demonstrating the feasibility of producing this compound through chemical means. [, , , , ] These synthetic approaches offer alternative routes to obtain this compound for research purposes.

Q14: What are the key enzymes involved in the biosynthesis of this compound?

A14: The biosynthesis of this compound involves several key enzymes, including:* Brevianamide F synthetase (ftmA): Catalyzes the condensation of L-tryptophan and L-proline to form brevianamide F, the precursor to Tryprostatin B. [, ]* Prenyltransferase (ftmPT1): Catalyzes the prenylation of brevianamide F at the C-2 position of the indole ring, yielding Tryprostatin B. [, ]* Methyltransferase (ftmD): Catalyzes the methylation of 6-hydroxytryprostatin B to produce this compound. []

Q15: What is the significance of the ftm gene cluster in this compound biosynthesis?

A15: The ftm gene cluster in Aspergillus fumigatus is responsible for encoding the enzymes involved in the biosynthesis of fumitremorgins, of which this compound is a biosynthetic intermediate. [, , , ] Understanding the regulation and function of genes within this cluster is crucial for manipulating this compound production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。